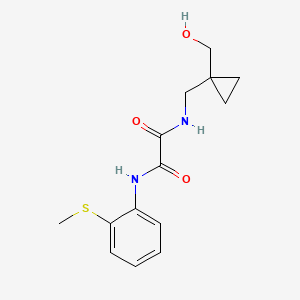

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a cyclopropyl group, a hydroxymethyl group, and a methylthio-substituted phenyl group

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-20-11-5-3-2-4-10(11)16-13(19)12(18)15-8-14(9-17)6-7-14/h2-5,17H,6-9H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSMLVNABQXLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps One common method starts with the preparation of the cyclopropylmethylamine, which is then reacted with oxalyl chloride to form the oxalamide intermediate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The oxalamide group can be reduced to form the corresponding amine.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)acetamide

- N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)urea

Uniqueness

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the oxalamide and methylthio groups offer opportunities for further functionalization and interaction with biological targets.

Biological Activity

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxymethyl group, and a methylthio-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 284.35 g/mol

- CAS Number : 1251685-50-3

The compound's structure allows for diverse interactions with biological targets, which may lead to various pharmacological effects.

Antimicrobial Properties

Research has indicated that N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 25.9 µM | 25.9 µM |

| MRSA | 12.9 µM | 12.9 µM |

| Enterococcus faecalis | No significant activity | N/A |

The data suggest that N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide not only inhibits bacterial growth but also exhibits bactericidal properties, as indicated by the MBC values being equal to the MIC values.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Studies have shown that it can attenuate lipopolysaccharide-induced NF-κB activation, a key transcription factor involved in inflammatory responses. This effect is crucial for developing therapeutic agents targeting inflammatory diseases.

Case Study: NF-κB Activation Inhibition

In a study involving various compounds similar to N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, it was found that several derivatives significantly reduced NF-κB activation by approximately 9%. This suggests that structural modifications can enhance anti-inflammatory effects.

The mechanism of action for N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide likely involves binding to specific enzymes or receptors that modulate biological pathways. The hydroxymethyl group may facilitate interactions with target proteins, while the oxalamide moiety can participate in hydrogen bonding, enhancing binding affinity.

Potential Targets

- Enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Receptors : It could modulate receptor activity linked to inflammatory pathways.

Comparison with Similar Compounds

When compared to similar compounds such as N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)acetamide and N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)urea, N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide demonstrates distinct biological properties due to its unique functional groups.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-methylthio)phenyl oxalamide | Significant | Moderate |

| N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-methylthio)phenyl acetamide | Moderate | Low |

| N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-methylthio)phenyl urea | Low | Significant |

Q & A

Q. What are the key considerations in designing a synthetic route for N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the hydroxymethylcyclopropane and methylthio-substituted aniline. Critical steps include:

- Coupling reactions : Use of oxalyl chloride or activated esters to form the oxalamide core .

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., cyclopropane ring opening) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization is essential to achieve >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopic techniques :

- NMR : H and C NMR to confirm substituent connectivity (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, methylthio group at δ 2.1–2.3 ppm) .

- HPLC-MS : Verify molecular weight (e.g., expected [M+H]+ ion at m/z ~363) and purity .

- X-ray crystallography : For absolute configuration determination if chiral centers are present .

Q. What are the primary physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- LogP : Estimated ~2.5 (via computational tools), indicating moderate lipophilicity. Adjust formulation using co-solvents (e.g., PEG-400) for in vitro assays .

- Hydrogen bonding : The hydroxymethyl and oxalamide groups enhance aqueous solubility but may necessitate pH-controlled storage (pH 6–8) to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent modification :

- Replace methylthio (S-Me) with sulfoxide/sulfone to modulate electron density and binding affinity .

- Introduce fluorine at the phenyl ring to enhance metabolic stability .

- In silico docking : Use software like AutoDock to predict interactions with targets (e.g., kinases, GPCRs) and guide synthetic prioritization .

- Biological assays : Test analogs in enzyme inhibition assays (IC) and compare with parent compound .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC values)?

- Methodological Answer :

- Orthogonal assays : Validate activity using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .

- Crystallographic analysis : Compare ligand-target co-crystal structures to confirm binding mode consistency .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

- Methodological Answer :

- Dosing routes : Intravenous (IV) and oral (PO) administration in rodent models to calculate bioavailability (F%) .

- Sampling protocol : Collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose for LC-MS/MS analysis .

- Tissue distribution : Use radiolabeled compound (e.g., C) to quantify accumulation in target organs .

Key Research Recommendations

- Prioritize metabolite identification using high-resolution MS to address toxicity concerns .

- Explore synergistic effects with approved drugs (e.g., kinase inhibitors) in combination therapy models .

- Validate target engagement in disease-relevant cell lines via cellular thermal shift assays (CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.